(4-Methoxyphenyl)(4-methylphenyl)methanamine
Description
(4-Methoxyphenyl)(4-methylphenyl)methanamine is a secondary amine featuring two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. This compound is structurally characterized by a central methanamine group bridging two substituted benzene rings.
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFUKRBVHOUBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405670 | |
| Record name | (4-Methoxyphenyl)(4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161110-74-3 | |
| Record name | (4-Methoxyphenyl)(4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methylphenyl)methanamine typically involves the reaction of 4-methoxybenzylamine with 4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the methanamine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant and Anticancer Activities
Recent studies have highlighted the antioxidant and anticancer properties of compounds related to (4-Methoxyphenyl)(4-methylphenyl)methanamine. For instance, derivatives featuring the 4-methoxyphenyl group have shown significant radical scavenging activity, outperforming traditional antioxidants like ascorbic acid in some assays . The anticancer efficacy was evaluated using MTT assays against various cancer cell lines, revealing that some derivatives exhibited higher cytotoxicity against glioblastoma and breast cancer cells .
2. Inhibitors of Cytochrome P450 Enzymes
The compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Modifications to the methoxy group on the phenyl ring have been shown to affect the activity of these inhibitors significantly. For example, the presence of a methoxy group enhances the selectivity and potency of certain compounds against specific cancer cell lines . This property is particularly valuable in developing targeted cancer therapies.
Synthetic Methodologies
1. Cross-Coupling Reactions
This compound has been utilized in various synthetic pathways, including cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are essential for synthesizing complex organic molecules. The compound's structure allows it to participate effectively in palladium-catalyzed cross-coupling reactions, showcasing its versatility as a building block in organic synthesis .
2. Prodrug Development
The compound has also been explored as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. This approach is beneficial for enhancing bioavailability and reducing toxicity associated with certain drugs. The methoxy group plays a critical role in modulating the pharmacokinetics of these prodrugs, making them more effective in clinical applications .
Material Science Applications
1. Organic Electronics
In material science, this compound derivatives have been investigated for their potential use in organic electronic devices. Their electron-donating properties make them suitable candidates for organic semiconductors and photovoltaic applications. Research indicates that these compounds can improve charge transport properties when incorporated into organic thin-film transistors .
Case Studies
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
| Compound Name | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| (4-Methoxyphenyl)(4-methylphenyl)methanamine | 4-OCH₃, 4-CH₃ | -OCH₃: Electron-donating (+M effect) | Moderate steric bulk from CH₃ |
| Bis(4-methoxyphenyl)methanamine | 4-OCH₃, 4-OCH₃ | Enhanced electron density | Minimal steric hindrance |
| (4-Fluorophenyl)(4-methoxyphenyl)methanamine | 4-F, 4-OCH₃ | -F: Electron-withdrawing (-I effect) | Low steric impact from F |
| [3-(4-Methylphenyl)phenyl]methanamine hydrochloride | 4-CH₃, 3-phenyl | CH₃: Weak electron-donating | High steric hindrance from biphenyl |
| (Furan-2-yl)(4-methoxyphenyl)methanamine | Furan, 4-OCH₃ | Furan: Electron-rich heterocycle | Moderate hindrance from furan |
Key Observations :
- Electron Density : The 4-methoxy group increases electron density, enhancing nucleophilicity of the amine. Bis(4-methoxyphenyl) analogs exhibit higher basicity compared to mixed substituents .
- Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce reactivity in catalytic applications but improve selectivity in chiral syntheses .
Key Observations :
Physicochemical Properties
Biological Activity
(4-Methoxyphenyl)(4-methylphenyl)methanamine, also known by its chemical identifier 161110-74-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is characterized by the presence of both methoxy and methyl groups on phenyl rings, which may influence its interaction with biological systems. The molecular structure can be represented as follows:
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various derivatives on cancer cell lines, including lung adenocarcinoma (A549) and colon adenocarcinoma (SW480) cells. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | Cell cycle arrest |
| This compound | SW480 | TBD | TBD |
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and ABTS .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. A structure-activity relationship (SAR) study indicated that modifications at specific positions on the phenyl rings could enhance antimicrobial potency. For instance, the introduction of bulky lipophilic substituents was shown to correlate positively with increased activity against Staphylococcus aureus and Escherichia coli .
Case Study 1: In Vitro Anticancer Activity
A recent study focused on the synthesis of novel derivatives based on this compound and their evaluation against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than 10 µM in aggressive cancer types. These findings underscore the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage .
Q & A
Q. What are the standard synthetic routes for (4-Methoxyphenyl)(4-methylphenyl)methanamine, and how do reaction conditions influence yield?
Methodological Answer: Two primary methods are documented:
- Reductive Amination : Using aldehydes and amines with Pd/NiO catalysts under H₂, yielding ~90% (e.g., benzaldehyde + (4-methoxyphenyl)methanamine) .
- Primary Amide Reduction : Employing HBPin (2.0 mmol) and a potassium-based catalyst in dry toluene, achieving 84% yield for (4-methoxyphenyl)methanamine hydrochloride .
Key variables affecting yield include catalyst loading (2 mol% in the latter method), solvent choice (toluene vs. CDCl₃), and reaction time (10–24 hours).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?
Methodological Answer:
- ¹H/¹³C NMR : Look for methoxy group signals at δ~3.70–3.74 ppm (singlet) and aromatic protons at δ~6.75–7.62 ppm. For example, (4-methoxyphenyl)methanamine hydrochloride shows δ8.45 (bs, NH₃⁺) and δ7.39/6.90 (aromatic protons) in DMSO-d₆ .
- Exact Mass Spectrometry : Confirm molecular ion peaks at m/z 227.1312 (C₁₆H₁₇NO) and fragment ions from cleavage at the benzylic amine .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Hydrochloride salts (e.g., (4-methoxyphenyl)methanamine HCl) are hygroscopic and require desiccated storage at –20°C to prevent decomposition .
- Free amines are prone to oxidation; argon/vacuum sealing is recommended for long-term stability .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields (e.g., 84% vs. 90%) be resolved, and what optimization strategies are recommended?
Methodological Answer: Yield discrepancies arise from:
- Catalyst Efficiency : Pd/NiO (90% yield) outperforms potassium-based catalysts (84%) due to higher hydrogenation activity .
- Substrate Purity : Impurities in benzamide precursors reduce yields; pre-purification via column chromatography is advised .
- Solvent Effects : Toluene enhances HBPin-mediated reductions compared to polar solvents .
Q. What role could this compound play in catalytic systems, particularly in cross-coupling reactions?
Methodological Answer:
- Ligand Design : Structurally similar phosphane ligands (e.g., dicyclohexyl-[2-(4-methoxyphenyl)phenyl]phosphane) facilitate Pd-catalyzed couplings by stabilizing metal centers .
- Substrate Activation : The methoxy group enhances electron density, potentially improving oxidative addition kinetics in Suzuki-Miyaura reactions .
Q. How can researchers resolve overlapping NMR signals in structurally analogous derivatives?
Methodological Answer:
- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to distinguish aromatic protons. For example, δ7.16–7.62 ppm in N-(4-methoxybenzylidene) derivatives corresponds to distinct para-substituted phenyl groups .
- Deuterated Solvents : CDCl₃ resolves splitting patterns better than DMSO-d₆ for amine protons .
Q. What are the limitations of current synthetic methods, and how can they be addressed for scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
